![molecular formula C22H26FN3O4S B2574491 N1-(2-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide CAS No. 898415-41-3](/img/structure/B2574491.png)
N1-(2-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide, also known as TAP-101, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAP-101 belongs to the class of oxalamide compounds, which are known for their ability to inhibit the activity of enzymes that play a crucial role in various biological processes.
Scientific Research Applications
Role in Orexin Receptor Mechanisms
Research on compounds structurally similar to N1-(2-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide has focused on their role in modulating orexin receptors, which are critical in regulating feeding, arousal, stress, and substance abuse behaviors. For instance, studies on selective orexin receptor antagonists have shown promising results in reducing binge eating behaviors in animal models without affecting standard food intake, highlighting a potential therapeutic avenue for eating disorders with a compulsive component (Piccoli et al., 2012).
Synthetic Methodologies
The compound's relevance extends to synthetic chemistry, where novel methodologies for the synthesis of di- and mono-oxalamides have been developed. Such synthetic routes enrich the toolkit for creating structurally diverse molecules for further pharmacological evaluation (Mamedov et al., 2016).
Potential in Neurokinin-1 Receptor Antagonism
The exploration of neurokinin-1 receptor antagonists for clinical applications, such as emesis and depression treatment, includes compounds with similar structural features. An example includes a water-soluble neurokinin-1 receptor antagonist demonstrating efficacy in pre-clinical models, indicative of the broader potential of these chemical structures in medicinal chemistry (Harrison et al., 2001).
Role in Cancer Research
Further investigation into compounds bearing structural resemblance has revealed potential anticancer properties. Synthesis and evaluation of novel compounds have led to the discovery of molecules exhibiting cytotoxic activity against various cancer cell lines, suggesting the utility of this chemical framework in developing new anticancer agents (Fang et al., 2016).
properties
IUPAC Name |
N'-(2-fluorophenyl)-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O4S/c1-16-9-11-18(12-10-16)31(29,30)26-15-5-4-6-17(26)13-14-24-21(27)22(28)25-20-8-3-2-7-19(20)23/h2-3,7-12,17H,4-6,13-15H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCANMSNYXKDTRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.